5-Bromooxan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

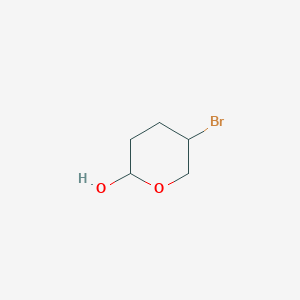

5-Bromotetrahydro-2H-pyran-2-ol is an organic compound with the molecular formula C5H9BrO2 It is a brominated derivative of tetrahydropyran, featuring a bromine atom at the fifth position and a hydroxyl group at the second position of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromotetrahydro-2H-pyran-2-ol typically involves the bromination of tetrahydro-2H-pyran-2-ol. One common method is the reaction of tetrahydro-2H-pyran-2-ol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and prevent over-bromination.

Industrial Production Methods: Industrial production of 5-Bromotetrahydro-2H-pyran-2-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, solvent flow rate, and bromine addition. This ensures high purity and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

Reduction Reactions: The bromine atom can be reduced to form tetrahydro-2H-pyran-2-ol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of tetrahydropyran.

Oxidation Reactions: Products include 5-bromo-2-oxotetrahydropyran.

Reduction Reactions: The primary product is tetrahydro-2H-pyran-2-ol.

Scientific Research Applications

5-Bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of brominated analogs of bioactive molecules, which may exhibit enhanced biological activity.

Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Bromotetrahydro-2H-pyran-2-ol depends on its specific application. In medicinal chemistry, the bromine atom can participate in halogen bonding with biological targets, enhancing the binding affinity and specificity of the compound. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect.

Comparison with Similar Compounds

Tetrahydro-2H-pyran-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

5-Chlorotetrahydro-2H-pyran-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.

5-Iodotetrahydro-2H-pyran-2-ol: Contains an iodine atom, which is larger and more polarizable than bromine, affecting its chemical behavior.

Uniqueness: 5-Bromotetrahydro-2H-pyran-2-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

5-Bromooxan-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuroprotection and as an antioxidant. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.

This compound is characterized by its brominated oxane structure, which contributes to its biological activity. The synthesis of this compound typically involves palladium-catalyzed reactions that yield various derivatives with enhanced properties. The synthesis pathways often focus on optimizing yields and purity while ensuring the stability of the compound during reactions .

Neuroprotective Effects

One of the most significant areas of research surrounding this compound is its neuroprotective effects. Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, particularly in cell lines such as SH-SY5Y. For instance, a study indicated that this compound exhibited a protective effect against hydrogen peroxide (H₂O₂)-induced cell death, enhancing cell viability significantly compared to untreated controls .

Table 1: Neuroprotective Effect of this compound on SH-SY5Y Cells

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ (700 µM) | 61 |

| This compound (10 µM) | 85 |

| This compound (50 µM) | 115 |

The results indicate that at a concentration of 50 µM, this compound not only restored cell viability but also exceeded the control group, suggesting a robust neuroprotective mechanism .

Antioxidant Activity

In addition to its neuroprotective properties, this compound has demonstrated antioxidant activity. This is crucial for mitigating oxidative stress in neuronal cells, which is a significant contributor to neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to scavenge reactive oxygen species (ROS) was evaluated using various assays, showing significant reductions in oxidative markers in treated cells .

Table 2: Antioxidant Activity of this compound

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC₅₀ = 25 µM |

| ABTS Scavenging Activity | IC₅₀ = 30 µM |

| FRAP Assay | Increase in absorbance |

These findings highlight the compound's potential as a therapeutic agent in managing oxidative stress-related conditions .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Neuroprotection in AD Models : In a study involving transgenic mice models of AD, administration of this compound resulted in improved cognitive functions and reduced amyloid plaque formation. Behavioral assessments indicated enhanced memory retention and learning capabilities compared to control groups .

- Cell Viability Assays : A comprehensive evaluation using MTT assays confirmed that this compound did not exhibit cytotoxicity at concentrations up to 50 µM. This reinforces its safety profile for potential therapeutic applications .

Properties

CAS No. |

645413-10-1 |

|---|---|

Molecular Formula |

C5H9BrO2 |

Molecular Weight |

181.03 g/mol |

IUPAC Name |

5-bromooxan-2-ol |

InChI |

InChI=1S/C5H9BrO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2 |

InChI Key |

ZZPNWMMGXAOTCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OCC1Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.